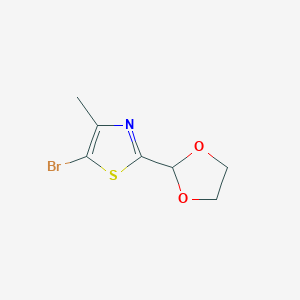

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-4-5(8)12-6(9-4)7-10-2-3-11-7/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMHPXOJYAOODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2OCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole typically involves the reaction of 2-bromo-4-methylthiazole with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as DMF or DMSO.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole showed activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study:

In a comparative analysis, thiazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of dioxolane moieties can enhance the thermal stability and mechanical properties of the resulting materials.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Poly(thiazole) | 200 | 50 | Coatings |

| Dioxolane Copolymer | 210 | 60 | Biomedical devices |

Enzyme Inhibitors

This compound has been investigated for its potential as an enzyme inhibitor. Thiazoles are known to interact with various biological targets, making them candidates for drug discovery.

Case Study: Enzyme Interaction

A study focused on the inhibition of acetylcholinesterase by thiazole derivatives. The findings revealed that structural modifications could lead to improved binding affinities, suggesting a pathway for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the bromine atom can form halogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazoles with bromine substituents and heterocyclic appendages are pivotal in medicinal and materials chemistry. Below is a comparative analysis of structurally analogous compounds, focusing on their molecular features, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent-Driven Reactivity

- The 1,3-dioxolane group in the target compound enhances solubility in polar solvents and stabilizes intermediates during nucleophilic substitution, contrasting with 2,4-diphenyl-1,3-thiazole (), where aryl groups promote π-π stacking in materials science .

- Bromine at position 5 facilitates Suzuki-Miyaura couplings, as demonstrated in for 2-phenyl-4-bromo-thiazole derivatives .

Synthetic Utility The target compound’s dioxolane ring enables regioselective functionalization. For example, highlights its use in synthesizing pyridine derivatives via coupling with cyclopropylethanol (58% yield) . In contrast, 5-(2-bromoethyl)-4-methyl-1,3-thiazole () serves as an alkylating agent due to its reactive bromoethyl side chain .

Thermal and Chemical Stability The 5,5'-dibromo-bithiazoles () with alkyl chains (hexyl/nonyl) show enhanced thermal stability for materials applications compared to smaller derivatives .

Research Findings and Challenges

- Synthetic Challenges : Bromination of thiazoles often leads to by-products, as seen in during bacillamide A synthesis (14% overall yield due to benzylic bromination inefficiency) .

- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar thiadiazole rings and intermolecular hydrogen bonding, informing design strategies for crystalline materials .

Biological Activity

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylthiazole with 1,3-dioxolane. This reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The following table summarizes key details regarding the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-bromo-4-methylthiazole + 1,3-dioxolane | K2CO3, DMF, heat | High |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that various derivatives of thiazole and dioxolane can inhibit tumor growth in human cancer cell lines.

Case Study: Cytotoxicity Testing

In a study focusing on thiazole derivatives, compounds were tested against multiple human cancer cell lines. Notably, derivatives containing thiazole rings demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic activity. The following table presents the results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 2.5 |

| Compound B | HCT-116 (Colon) | 3.0 |

| Compound C | A549 (Lung) | 4.0 |

The mechanism of action for this compound involves interaction with biological targets such as enzymes and receptors. The thiazole moiety can participate in π-π stacking interactions and form halogen bonds due to the presence of bromine, which may enhance binding affinity and specificity.

Enzyme Inhibition

Several studies have investigated the inhibitory effects of thiazole derivatives on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds exhibiting AChE inhibitory activity could contribute to therapeutic strategies aimed at enhancing cholinergic function.

Antimicrobial Activity

In addition to anticancer properties, some thiazole derivatives have shown antimicrobial activity against various pathogens. For instance, a study reported that certain compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylthiazole | Lacks dioxolane ring | Moderate anticancer activity |

| 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole | Contains both bromine and dioxolane | Stronger anticancer and antimicrobial activity |

| 4-Methyl-2-(1,3-dioxolan-2-yl)thiazole | Lacks bromine | Reduced reactivity in substitution reactions |

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole?

- Methodological Answer : The compound is synthesized via halogenation and cyclization strategies. A green bromination method using ionic liquids (e.g., α-bromo-2,4-dichloroacetophenone synthesis) can introduce the bromine atom efficiently with high regioselectivity . Alternatively, copper(I) bromide (CuBr) and n-butyl nitrite in acetonitrile under reflux conditions enable bromination of precursor thiazoles, as demonstrated in related bromo-thiazole syntheses . The dioxolane ring is typically introduced via ketalization of diols with carbonyl intermediates under acidic conditions . Yields range from 53% to 65%, depending on purification methods (e.g., silica gel chromatography or crystallization from hexane) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves multi-spectral analysis:

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C=S vibrations at ~1250–1350 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns. For example, thiazole protons resonate at δ 8.16 ppm (singlet), while dioxolane protons appear as multiplets between δ 3.5–5.0 ppm .

- Elemental analysis : Validates purity (e.g., deviations <0.3% between calculated and observed C/H/N content) .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between thiazole and dioxolane rings) and packing interactions (e.g., π-π stacking distances of ~3.75 Å) .

Q. What solvents and catalysts are optimal for its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMSO) enhance reaction rates in bromination and cyclization steps . Catalysts like K₂CO₃ or piperidine facilitate nucleophilic substitutions and ring closures . For lithiation (e.g., halogen dance reactions), lithium diisopropylamide (LDA) in THF at -78°C ensures regioselective bromine migration .

Advanced Research Questions

Q. How does the dioxolane ring influence the electronic properties of the thiazole core?

- Methodological Answer : X-ray data reveal that the dioxolane ring induces torsional strain (dihedral angles ~36–37° between thiazole and adjacent aryl groups), altering conjugation and electron density distribution . This strain enhances electrophilicity at the thiazole C5 position, making it reactive toward nucleophilic aromatic substitution (SNAr) . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What intermolecular interactions stabilize its crystal packing?

- Methodological Answer : Crystal packing is stabilized by weak C–H⋯π interactions (e.g., between thiazole sulfur and aryl centroids) and π-π stacking (centroid distances ~3.75–3.81 Å) . No strong hydrogen bonds are observed, but van der Waals forces and halogen (Br⋯S) contacts (~3.54 Å) contribute to lattice stability . Refinement using SHELX software (SHELXL for small molecules) optimizes these structural models .

Q. What challenges arise in achieving regioselectivity during halogenation?

- Methodological Answer : Competing pathways (e.g., bromine migration via halogen dance reactions) complicate regioselectivity. Lithiation with LDA at low temperatures (-78°C) directs bromine to the C5 position by transiently generating a thiazolyllithium intermediate . Side reactions (e.g., over-bromination) are mitigated by stoichiometric control (1:1 molar ratio of precursor to CuBr) and short reaction times (≤15 min) .

Q. How can computational methods predict its reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict favorable sites for Suzuki-Miyaura coupling (e.g., C5-bromine as a leaving group). Molecular docking studies (e.g., with enzymes like α-glucosidase) model binding affinities, guided by crystallographic data . Electrostatic potential maps highlight nucleophilic/electrophilic hotspots, aiding in reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.